

Patent Landscape & Technical Guide: 4-Chloro-6-iodocinnoline Derivatives

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Compound of Interest

Compound Name: 4-Chloro-6-iodocinnoline

Cat. No.: B11840367

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Executive Summary

The **4-chloro-6-iodocinnoline** scaffold represents a high-value "privileged structure" in modern medicinal chemistry, particularly within the kinase inhibitor space. Its utility stems from its orthogonal reactivity profile: the C4-chloro position serves as a highly reactive electrophile for nucleophilic aromatic substitution (

), while the C6-iodo moiety provides a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide analyzes the technical synthesis, reactivity, and patent landscape of this scaffold. Our analysis indicates that while the core structure is known, significant Freedom to Operate (FTO) exists in specific C4/C6 substitution patterns, particularly for LRRK2, CCR2, and BTK inhibitors.

Chemical Rationale: The Orthogonal Platform

The cinnoline ring (1,2-diazanaphthalene) is bioisosteric to quinoline and quinazoline but offers distinct physicochemical properties, including lower lipophilicity (logP) and unique hydrogen bond acceptor capabilities at N1/N2.

Reactivity Profile

The **4-chloro-6-iodocinnoline** molecule acts as a bifunctional linchpin. The reactivity order is chemically distinct, allowing for controlled sequential functionalization without the need for protecting groups.

Position	Substituent	Reactivity Type	Primary Application
C4	Chlorine (-Cl)	(Nucleophilic Aromatic Substitution)	Introduction of the "Hinge Binder" (e.g., anilines, heterocycles). Reacts under mild conditions.
C6	Iodine (-I)	Metal-Catalyzed Cross-Coupling	Introduction of "Tail" regions to access solvent-exposed pockets. High reactivity in Pd(0) cycles.

Technical Synthesis Guide (The "Make")

The synthesis of **4-chloro-6-iodocinnoline** is not trivial due to the scarcity of commercially available 6-substituted cinnolines. The most robust, scalable route validated in patent literature (e.g., WO2011159854) relies on the Widman-Stoermer cyclization logic.

Protocol A: Synthesis of the Core Scaffold

Step 1: Precursor Assembly (2-Amino-5-iodoacetophenone)

- Starting Material: 2-Aminoacetophenone.
- Reagent: N-Iodosuccinimide (NIS) or

- Mechanism: Electrophilic aromatic substitution.[1] The amino group directs ortho/para; the acetyl group is meta-directing. The para position relative to the amine (C5) is the most activated site, yielding 2-amino-5-iodoacetophenone.

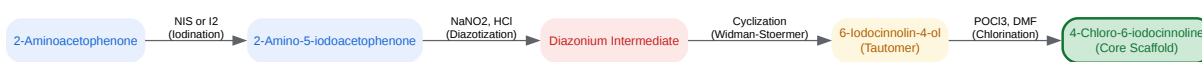
Step 2: Cyclization to 6-Iodocinnolin-4-ol

- Reagents: Sodium Nitrite (), Conc. HCl, Water.[1]
- Conditions:
to
(Diazotization), then room temperature (Cyclization).
- Mechanism: Formation of the diazonium salt followed by intramolecular cyclization onto the acetyl enol/enamine.
- Critical Control Point: Temperature control is vital to prevent diazonium decomposition (phenol formation).

Step 3: Chlorination to **4-Chloro-6-iodocinnoline**

- Reagents: Phosphorus Oxychloride (), catalytic DMF (Vilsmeier-Haack conditions).
- Conditions: Reflux (), 2–4 hours.
- Workup: Quench carefully into ice water/ammonia. The product precipitates as a solid.
- Safety Note:
hydrolysis is highly exothermic.

Visualization: Synthetic Pathway[2]



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Figure 1: Step-wise synthesis of the **4-chloro-6-iodocinnoline** core from commercially available starting materials.

Functionalization & Library Generation (The "Use")

Once the core is synthesized, it serves as a divergence point for library generation. The order of operations is critical.

Strategy A: C4 First (Coupling)

This is the preferred route for kinase inhibitors where the C4-substituent (often an aniline or heterocycle) mimics ATP's adenine ring.

- Displacement: React **4-chloro-6-iodocinnoline** with an amine (e.g., 4-aminotetrahydropyran) in

or

with

.
 - Observation: The 6-iodo group remains intact due to the milder conditions required for C4 displacement.
- Coupling: Perform Suzuki-Miyaura coupling on the resulting 4-amino-6-iodocinnoline using

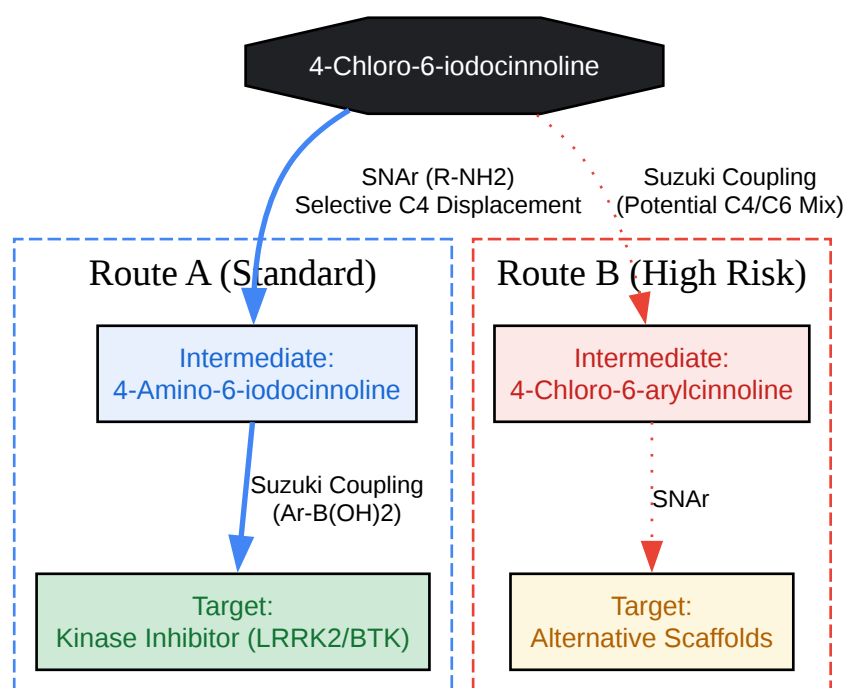
and an aryl boronic acid.

Strategy B: C6 First (Coupling)

Used when the C4 amine is sensitive to Pd-coupling conditions or when the C6 substituent is the primary diversity element.

- Risk:[2][3][4] The C4-Cl bond can compete in oxidative addition with Pd(0) if the catalyst system is too active, leading to polymerization or double-coupling. Strategy A is generally recommended.

Visualization: Divergent Library Synthesis



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Figure 2: Divergent synthesis strategies. Route A is the industry standard for this scaffold to avoid side reactions.

Patent Landscape Analysis

The IP landscape for **4-chloro-6-iodocinnoline** is defined not by the molecule itself (which is a known chemical entity) but by its application in specific therapeutic series.

Key Patent Families[5]

1. CCR2 Antagonists (Janssen / Johnson & Johnson)

- Patent:WO2011159854A1 ("Cyclohexyl-azetidinyI antagonists of CCR2").

- **Relevance:** This patent explicitly describes the synthesis of 6-iodocinnolin-4-ol (Step B) and its conversion to the chloro-derivative.
- **Mechanism:** The scaffold is used to construct antagonists for the Chemokine Receptor 2 (CCR2), implicated in inflammatory diseases (asthma, RA).
- **Strategic Insight:** The patent claims the process and the final compounds. The intermediate itself is disclosed, meaning it is prior art. You cannot patent the core structure "**4-chloro-6-iodocinnoline**" as a composition of matter, but you can patent novel derivatives made from it.

2. LRRK2 Inhibitors (Genentech / Roche)

- **Patent:**WO2012162254 ("Preparation of Cinnoline Derivatives as Inhibitors of LRRK2 Kinase Activity").
- **Relevance:** Leucine-Rich Repeat Kinase 2 (LRRK2) is a major target for Parkinson's Disease.
- **Chemistry:** This family utilizes the 4-aminocinnoline motif. The 6-position is often substituted with solubilizing heterocycles (e.g., methylpyrazole) via the iodine handle.
- **IP Density:** High. The "cinnoline + kinase" space is crowded. Novelty must come from the specific combination of the C4 amine and the C6 "tail."

3. Huntington's Disease (Heteroaryl Compounds)[5]

- **Patent:**WO2018226622.
- **Relevance:** Demonstrates the continued utility of the scaffold in neurodegenerative indications.
- **Chemistry:** Highlights the use of the scaffold in fragment-based drug discovery (FBDD), where the rigid cinnoline core orients substituents into specific protein sub-pockets.

Freedom to Operate (FTO) Recommendations

- **Avoid:** Simple 4-anilino-6-arylcinnolines, as these are heavily covered by Genentech and early AstraZeneca patents.

- Explore:
 - C4-Ether Linkages: Most patents focus on C4-amines (with nitrogen). C4-ethers (using phenols/alcohols) are less explored.
 - C3 Substitution: The 4-chloro-6-iodo scaffold is usually unsubstituted at C3. Introducing a C3-methyl or C3-cyano group (via a different starting material like 2-amino-propiofenone) creates a novel IP vector.

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